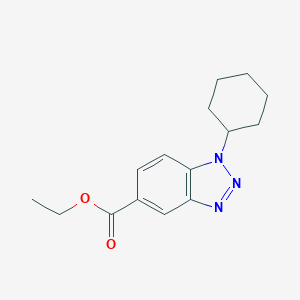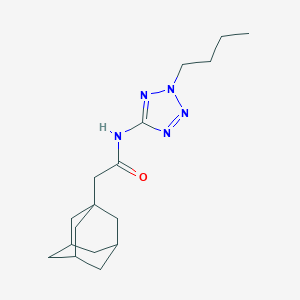
ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate, commonly known as UV-327, is a chemical compound that belongs to the class of benzotriazole derivatives. It is a highly efficient ultraviolet (UV) absorber that is widely used in the fields of polymer chemistry, coatings, and plastics. The compound has gained immense popularity due to its excellent photostability, low volatility, and high solubility in organic solvents.
Wirkmechanismus
The mechanism of action of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the absorption of this compound radiation in the range of 290-400 nm. The compound absorbs the energy of the this compound radiation and dissipates it as heat, thereby preventing the degradation of the polymer or coating. This compound-327 acts as a free radical scavenger and inhibits the formation of reactive intermediates that can cause chain scission or crosslinking.
Biochemical and Physiological Effects:
This compound-327 has no significant biochemical or physiological effects in humans or animals. It is not absorbed through the skin or the gastrointestinal tract and is rapidly eliminated from the body. However, it is important to note that this compound-327 is a potential environmental pollutant and can accumulate in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has several advantages as a this compound absorber in lab experiments. It is highly efficient, stable, and compatible with a wide range of polymers, coatings, and plastics. It is also easy to handle and store. However, this compound-327 has some limitations as well. It is expensive compared to other this compound absorbers, and its use may lead to the formation of yellowing or discoloration in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327. One direction is to improve the efficiency and stability of the compound by modifying its chemical structure. Another direction is to explore its potential applications in the fields of cosmetics, pharmaceuticals, and agriculture. Additionally, there is a need to study the environmental impact of this compound-327 and develop strategies to mitigate its potential harm.
Synthesemethoden
The synthesis of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the reaction of 5-amino-1H-benzotriazole with ethyl cyclohexanecarboxylate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. The overall yield of the reaction is around 70-80%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has been extensively studied for its this compound absorption properties and its potential applications in various fields. In polymer chemistry, it is used as a stabilizer for polyolefins, polyesters, and polyamides. In coatings, it is used as a this compound absorber for automotive coatings, wood coatings, and industrial coatings. In plastics, it is used as a this compound stabilizer for PVC, polystyrene, and polycarbonate.
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl 1-cyclohexylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-2-20-15(19)11-8-9-14-13(10-11)16-17-18(14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
HVOPRTWHBSIBGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)